2,3-Difluoro-4-hydroxybenzoic acid
Overview
Description
2,3-Difluoro-4-hydroxybenzoic acid is an organic compound with the chemical formula C7H4F2O3. It is a white crystalline solid that is less soluble in water but more soluble in organic solvents such as ethanol and acetone . This compound is used in various fields, including organic synthesis and pharmaceutical research.
Scientific Research Applications
2,3-Difluoro-4-hydroxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an important intermediate in the construction of complex organic molecules.
Pharmaceutical Research: This compound is used in the synthesis of drug intermediates, including antiviral and anticancer agents.
Material Science: It is used in the development of new materials with specific properties due to its unique chemical structure.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that hydroxybenzoic acids, in general, can interact with various enzymes and receptors in the body, influencing cellular processes .
Biochemical Pathways
It’s worth noting that 4-hydroxybenzoic acid, a related compound, has been found to be synthesized de novo and covalently linked to cell wall polysaccharides in the carrot protoplast system upon activating the phenylpropanoid pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
The synthesis of 2,3-Difluoro-4-hydroxybenzoic acid typically involves multiple steps:
Nitration: Starting with p-fluoronitrobenzene, a nitration reaction is carried out under acidic conditions to obtain 2,3-difluoro-4-nitrobenzene.
Reduction: The 2,3-difluoro-4-nitrobenzene is then subjected to a reduction reaction to produce 2,3-difluoro-4-aminobenzene.
Hydroxylation: Finally, the 2,3-difluoro-4-aminobenzene undergoes hydroxylation to yield this compound.
Chemical Reactions Analysis
2,3-Difluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms in the compound make it a suitable substrate for nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,3-Difluoro-4-hydroxybenzoic acid can be compared with other similar compounds such as:
- 2,4-Difluoro-4-hydroxybenzoic acid
- 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid
- 4-Carboxy-2,3-difluorophenol
These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents (e.g., chlorine, additional fluorine atoms) can significantly alter their behavior in chemical reactions and their applications .
Properties
IUPAC Name |
2,3-difluoro-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZIDHMVDRRFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381378 | |
Record name | 2,3-difluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175968-39-5 | |
Record name | 2,3-difluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluoro-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.